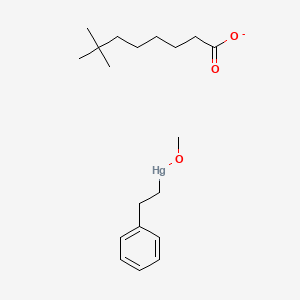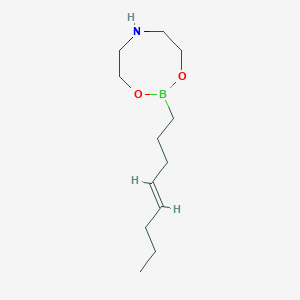![molecular formula C14H16F15IN2O B13819259 N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide CAS No. 335-90-0](/img/structure/B13819259.png)
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FC-154, also known as fluoro surfactant FC-154, is a chemical compound with the molecular formula C14H16F15N2OI. It is commonly used as a fluxing agent in the electronics industry due to its excellent surface-active properties. The compound is a colorless powder that can significantly reduce the surface tension of water, making it highly effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FC-154 involves several steps:
Preparation of Trimethyl Perfluorooctanamide (TFAPI): This intermediate is synthesized by reacting perfluorooctanoic acid with trimethylamine in an organic solvent under high-temperature conditions.
Reaction with Propylamine: The TFAPI is then reacted with propylamine in the presence of an organic solvent. The mixture is heated and stirred to facilitate the reaction.
Purification: The resulting product undergoes a series of purification steps, including solvent extraction, vacuum distillation, and crystallization, to obtain the final product, FC-154
Industrial Production Methods
In industrial settings, the production of FC-154 follows a similar process but on a larger scale. The key steps include:
Raw Material Preparation: Perfluorooctanoic acid and trimethylamine are prepared in large quantities.
Reaction Vessels: The reactions are carried out in large reaction vessels with precise temperature and pressure controls.
Purification Systems: Advanced purification systems, such as continuous distillation and crystallization units, are used to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
FC-154 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of iodine.
Oxidation and Reduction: FC-154 can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It can form complexes with metals and other compounds, enhancing its utility in various applications
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucle
Properties
CAS No. |
335-90-0 |
|---|---|
Molecular Formula |
C14H16F15IN2O |
Molecular Weight |
640.17 g/mol |
IUPAC Name |
trimethyl-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C14H15F15N2O.HI/c1-31(2,3)6-4-5-30-7(32)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29;/h4-6H2,1-3H3;1H |
InChI Key |
GAVGBFQRGJBJHA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)


![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)








